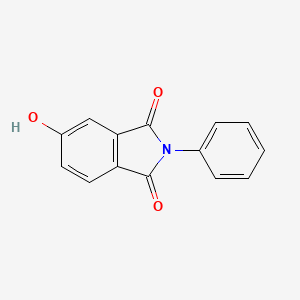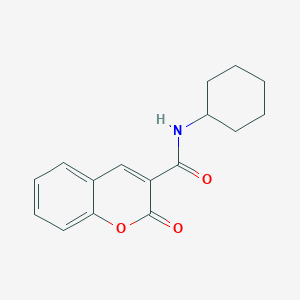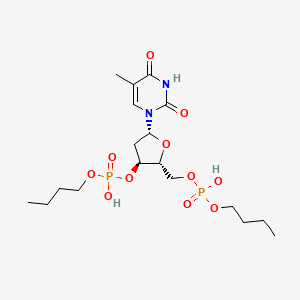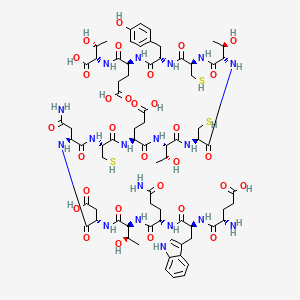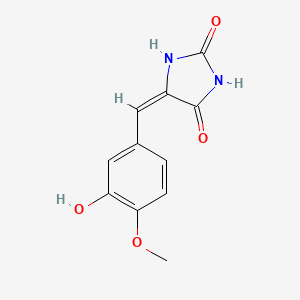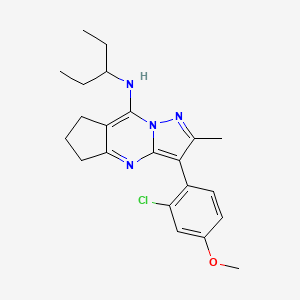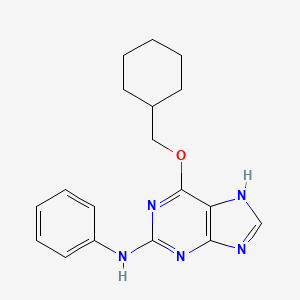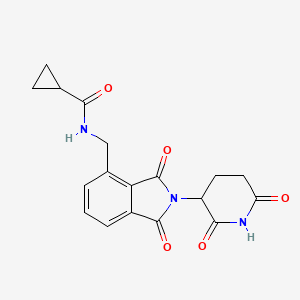
N-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC-11006 is a small molecule and thalidomide analog with potential immunomodulating and antineoplastic activity. It is an orally available compound that modulates the expression of proinflammatory and regulatory cytokines . This compound is part of a class of immunomodulatory drugs derived from thalidomide, which have been developed for the treatment of various cancers and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of CC-11006 involves several steps. The general synthetic route includes the following steps :
Formation of the core structure: The synthesis begins with the reaction of maleic anhydride and trifluoroacetic acid at 50°C.
Addition of the amino group: The core structure is then reacted with 3-amino-2,3-dioxopiperidine in the presence of imidazole and acetic acid at 77°C.
Hydrogenation: The intermediate product is hydrogenated using palladium on carbon (Pd/C).
Cyclopropanation: Finally, the product is reacted with cyclopropanecarbonyl chloride and diisopropylethylamine to yield CC-11006.
Analyse Chemischer Reaktionen
CC-11006 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CC-11006 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on biological activity.
Biology: It is used to investigate the mechanisms of action of immunomodulatory drugs.
Medicine: It is being developed for the treatment of blood cancers, such as multiple myeloma, myelodysplastic syndrome, lymphoma, and chronic lymphocytic leukemia, as well as solid tumors and inflammatory diseases
Wirkmechanismus
CC-11006 exerts its effects by modulating the expression of proinflammatory and regulatory cytokines. It appears to have a similar mechanism to thalidomide, which involves binding to the protein cereblon. This binding leads to the degradation of specific target proteins, resulting in the modulation of immune responses and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
CC-11006 is similar to other thalidomide analogs, such as pomalidomide, CC-122, and CC-220 . These compounds share a common mechanism of action but differ in their specific chemical structures and biological activities. For example:
Pomalidomide: Used for the treatment of multiple myeloma and has a different side effect profile compared to CC-11006.
CC-122: Currently in clinical trials for hematological cancers and solid tumors, with distinct pharmacokinetic properties.
CC-220: Developed for the treatment of inflammatory diseases and has unique immunomodulatory effects.
CC-11006 is unique in its specific structural modifications, which may result in different biological activities and therapeutic potentials compared to other thalidomide analogs .
Eigenschaften
CAS-Nummer |
444287-44-9 |
|---|---|
Molekularformel |
C18H17N3O5 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H17N3O5/c22-13-7-6-12(16(24)20-13)21-17(25)11-3-1-2-10(14(11)18(21)26)8-19-15(23)9-4-5-9/h1-3,9,12H,4-8H2,(H,19,23)(H,20,22,24) |
InChI-Schlüssel |
ZBXHNCURDISBRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NCC2=C3C(=CC=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




